molecular formula C8H17ClN2 B1398814 2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 1159826-64-8

2,8-Diazaspiro[4.5]decane hydrochloride

Cat. No.: B1398814
CAS No.: 1159826-64-8
M. Wt: 176.69 g/mol
InChI Key: VQXAKTNYIFZUPM-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane hydrochloride (CAS: 832710-65-3) is a bicyclic amine hydrochloride salt with a spirocyclic structure comprising two nitrogen atoms at positions 2 and 8 of a fused 4- and 5-membered ring system. Its molecular formula is C₈H₁₅ClN₂O (MW: 190.67), and it is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) targeting compounds . The compound is typically stored at room temperature under inert conditions due to its sensitivity to moisture and air .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, leading to the formation of difluoroalkylated 2-azaspiro[4.5]decanes .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The specific industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen with Raney nickel.

    Substitution: Nucleophiles like halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce fully saturated spiro compounds.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
2,8-Diazaspiro[4.5]decane hydrochloride is used as a fundamental building block in the synthesis of complex organic molecules. Its unique structure allows for the development of spirocyclic compounds that are crucial in various chemical reactions, including:

  • Reduction Reactions: Utilizing lithium aluminum hydride to form saturated derivatives.
  • Substitution Reactions: Participating in nucleophilic substitutions to create diverse derivatives.
Reaction TypeCommon ReagentsMajor Products
ReductionLithium aluminum hydrideSaturated spiro compounds
SubstitutionNucleophiles (amines)Various substituted derivatives

Biology

Biological Activity:
Research indicates that this compound interacts with various biological targets, particularly focusing on its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This interaction is significant for modulating necroptosis—a form of programmed cell death associated with inflammation and various diseases.

Case Study:
In cellular models such as U937 cells, the compound has demonstrated anti-necroptotic effects by inhibiting RIPK1 activity. This inhibition prevents excessive inflammation and cell death, highlighting its therapeutic potential in conditions characterized by necroptosis.

Medicine

Therapeutic Potential:
The compound's ability to inhibit RIPK1 positions it as a candidate for developing therapies targeting inflammatory diseases and neurodegenerative disorders. Ongoing studies are exploring its efficacy in preclinical models to evaluate its potential as a therapeutic agent.

Disease TargetedMechanism of ActionPreclinical Findings
Inflammatory DiseasesRIPK1 inhibitionReduced inflammation in animal models
Neurodegenerative DisordersModulation of necroptosisNeuroprotective effects observed

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can prevent programmed cell death, which is beneficial in treating various inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Spirocyclic diazepanes and related compounds vary in ring size, substituent placement, and functional groups, which influence their physicochemical and pharmacological properties. Key structural analogs include:

Compound Name CAS Number Molecular Formula Ring System Substituents/Modifications
2,8-Diazaspiro[4.5]decane hydrochloride 832710-65-3 C₈H₁₅ClN₂O [4.5] Spirocycle None (parent compound)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione - C₁₄H₁₅N₂O₂ [4.5] Spirocycle Aryl substitution at position 6, diketone
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione - C₁₅H₁₇N₂O₂ [5.5] Spirocycle Aryl substitution at position 1, diketone
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₂N₂O₂ [4.5] Spirocycle Boc-protected amine at position 2
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 2048273-77-2 C₁₅H₂₀Cl₂N₂O [4.5] Spirocycle Chlorobenzyl substituent, ketone moiety

Key Observations :

  • Substituents : Aryl groups (e.g., phenyl in compounds 5a–f) enhance π-π stacking interactions, improving solubility and target engagement .
  • Functional Groups : Diketone moieties (e.g., 5a–f) or ester protections (e.g., tert-butyl carbamate) modulate reactivity and stability during synthesis .

Physicochemical Properties

Property 2,8-Diazaspiro[4.5]decane HCl 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Melting Point (°C) Not reported 73–74 (5a) Not reported
Solubility Moderate in polar solvents Low in water, high in DMSO High in organic solvents (e.g., CH₂Cl₂)
Stability Air/moisture-sensitive Stable under inert conditions Stable with Boc protection

Notes:

  • The parent hydrochloride exhibits poor aqueous solubility, necessitating formulation adjustments for biological testing .
  • Aryl-substituted analogs (e.g., 5a) show improved crystallinity, facilitating characterization .

Biological Activity

2,8-Diazaspiro[4.5]decane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which consists of two interconnected rings containing nitrogen atoms. This structural feature contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C8H13ClN2O2C_8H_{13}ClN_2O_2 with a CAS number of 2696-03-9 .

Pharmacological Properties

The pharmacological properties of this compound suggest potential applications in treating conditions such as hypertension. Studies have shown that certain derivatives can significantly reduce blood pressure in spontaneously hypertensive rats without affecting normotensive rats . This selectivity highlights the compound's potential therapeutic profile.

Table 1: Summary of Biological Activities

Compound Activity Target Reference
This compoundsEH inhibitorBlood pressure regulation
Trisubstituted urea derivativesAntihypertensivesEH
GPIIb-IIIa antagonistsAntiplatelet activityPlatelet aggregation

Structural Similarities and Related Compounds

Research has identified several compounds with structural similarities to this compound that exhibit notable biological activities:

  • 2-Aminobenzothiazole : Exhibits antimicrobial and anticancer activities.
  • 1,3-Dimethyluracil : Known for its antiviral properties.
  • 1-Hydroxyisoquinoline : Demonstrates neuroprotective effects.

These comparisons indicate that the spirocyclic structure may confer unique pharmacological properties that warrant further investigation .

Case Study: Inhibition of sEH

A study focusing on trisubstituted urea derivatives based on the diazaspiro framework revealed their efficacy as sEH inhibitors. The docking studies provided insights into the steric interactions within the enzyme's active site, leading to optimized compounds that demonstrated significant antihypertensive effects in vivo .

Case Study: GPIIb-IIIa Antagonists

Another investigation explored the use of 2,8-diazaspiro[4.5]decane derivatives as GPIIb-IIIa antagonists aimed at inhibiting platelet aggregation. One compound demonstrated an IC50 value of 53 nM, indicating strong activity against platelet aggregation pathways . This suggests potential applications in managing thrombotic disorders.

Q & A

Basic Questions

Q. What are the recommended handling procedures for 2,8-Diazaspiro[4.5]decane hydrochloride to ensure laboratory safety?

  • Methodological Answer: Handling requires strict adherence to safety protocols. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood with adequate ventilation to avoid inhalation of dust or vapors. Avoid ignition sources due to potential electrostatic discharge risks. Spills should be collected using non-sparking tools and disposed of as hazardous waste . Always consult the SDS for batch-specific hazards.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer: Purity is best confirmed via HPLC with UV detection (λ = 210–254 nm) and comparison to a certified reference standard. Structural characterization requires 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic framework and hydrochloride salt formation. Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z 190.67 (C8_8H15_{15}ClN2_2O) . Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability.

Q. What are the key stability considerations when storing this compound?

  • Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at room temperature (RT) in a dry, ventilated area. Prolonged exposure to humidity or light may induce hydrolysis or decomposition, as evidenced by discoloration or gas evolution. Monitor for hazardous decomposition products (e.g., HCl, CO) using gas detection tubes during storage audits .

Q. What are the primary hazards associated with exposure, and what first-aid measures are recommended?

  • Methodological Answer: Acute hazards include respiratory irritation and skin corrosion. In case of exposure:

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact: Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
  • Eye exposure: Rinse with saline solution for 20 minutes and seek ophthalmological evaluation .

Advanced Research Questions

Q. What synthetic routes are available for preparing derivatives of this compound?

  • Methodological Answer: Common strategies include:

  • Protection-deprotection: Use tert-butyloxycarbonyl (Boc) groups to functionalize the spirocyclic amine, followed by HCl-mediated deprotection .
  • Nucleophilic substitution: React the secondary amine with alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions . Optimize reaction yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The rigid spiro[4.5]decane framework restricts conformational flexibility, favoring axial attack by nucleophiles due to steric hindrance at equatorial positions. Computational studies (DFT) predict higher activation barriers for reactions at the 8-position compared to the 2-position . Experimental validation via kinetic assays (e.g., monitoring SN2 reactions with iodomethane by 1H^1H-NMR) is recommended.

Q. What analytical techniques effectively quantify degradation products under accelerated stability testing?

  • Methodological Answer: Forced degradation studies (40°C/75% RH for 6 months) should employ:

  • LC-MS/MS: To detect trace levels of hydrolyzed products (e.g., free amine or decarboxylated analogs) .
  • Headspace GC-MS: Identify volatile decomposition products like HCl or CO .
  • Karl Fischer titration: Quantify water content to correlate with hydrolysis rates .

Q. How can computational methods predict physicochemical properties of analogs?

  • Methodological Answer: Use Schrödinger’s QikProp or ACD/Labs software to calculate logP (predicted 1.34), aqueous solubility, and pKa. Molecular dynamics simulations (AMBER or GROMACS) model interactions with biological targets (e.g., GPCRs) by docking the spirocyclic core into hydrophobic binding pockets . Validate predictions with experimental solubility assays (shake-flask method) and permeability studies (Caco-2 cell monolayers).

Q. What strategies resolve racemic mixtures during chiral derivative synthesis?

  • Methodological Answer: Employ chiral chromatography (Chiralpak IA/IB columns) with heptane/ethanol mobile phases for enantiomer separation. Alternatively, synthesize diastereomeric salts using (+)- or (-)-dibenzoyl tartaric acid and recrystallize in ethanol/water mixtures . Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.

Q. How does the hydrochloride salt form impact bioavailability in pharmacological studies?

  • Methodological Answer:
    The hydrochloride salt enhances aqueous solubility (logS ≈ -2.1) compared to the free base, improving dissolution rates in gastric fluid. Assess bioavailability using in vitro permeability assays (PAMPA) and in vivo pharmacokinetics (rat models). Compare plasma concentration-time profiles (AUC) of salt vs. free base formulations .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXAKTNYIFZUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726241
Record name 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-64-8
Record name 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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